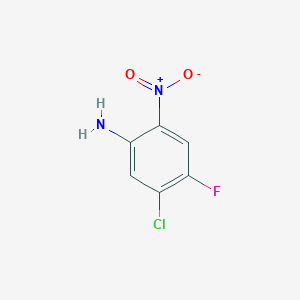

5-Chloro-4-fluoro-2-nitroaniline

Description

The exact mass of the compound 5-Chloro-4-fluoro-2-nitroaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Chloro-4-fluoro-2-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-4-fluoro-2-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-4-fluoro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFN2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJKEIWZSOHDOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333729 | |

| Record name | 5-Chloro-4-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104222-34-6 | |

| Record name | 5-Chloro-4-fluoro-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104222-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-4-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-4-fluoro-2-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 5-Chloro-4-fluoro-2-nitroaniline

An In-depth Technical Guide to 5-Chloro-4-fluoro-2-nitroaniline: Properties, Synthesis, and Applications

Introduction

5-Chloro-4-fluoro-2-nitroaniline is a halogenated nitroaromatic compound that serves as a pivotal intermediate in the synthesis of a variety of organic molecules. Its unique substitution pattern, featuring chloro, fluoro, and nitro groups on an aniline scaffold, imparts a distinct reactivity profile that is highly valued in medicinal chemistry and materials science. This guide provides a comprehensive overview of the , a detailed synthesis protocol, and an exploration of its applications, particularly in the realm of drug discovery and agrochemical development.

Molecular Structure and Identifiers

The structural attributes of 5-Chloro-4-fluoro-2-nitroaniline are foundational to its chemical behavior. The presence of both electron-withdrawing (nitro, chloro, fluoro) and electron-donating (amino) groups on the benzene ring creates a molecule with specific sites susceptible to various chemical transformations.

| Identifier | Value |

| IUPAC Name | 5-chloro-4-fluoro-2-nitroaniline[1] |

| CAS Number | 104222-34-6[1][2] |

| Molecular Formula | C6H4ClFN2O2[1][2] |

| Molecular Weight | 190.56 g/mol [1][2] |

| InChI | InChI=1S/C6H4ClFN2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2[1] |

| InChIKey | VRJKEIWZSOHDOH-UHFFFAOYSA-N[1] |

| SMILES | C1=C(C(=CC(=C1Cl)F)[O-])N[1] |

| Synonyms | 5-chloro-4-fluoro-2-nitrobenzenamine, 3-Chloro-4-fluoro-6-nitroaniline[1] |

Physicochemical Properties

The physical and chemical characteristics of 5-Chloro-4-fluoro-2-nitroaniline dictate its handling, storage, and reactivity in synthetic applications.

Physical Properties

This compound is typically a solid at room temperature, with a color ranging from yellow to brown. Its melting point is a key indicator of purity.

| Property | Value | Source |

| Physical State | Solid, crystals or powder | [3] |

| Appearance | Light yellow to brown | [3] |

| Melting Point | 140.0 to 146.0 °C | [4] |

| Molecular Weight | 190.56 g/mol | [1][2] |

| Solubility | Information not widely available, but likely soluble in common organic solvents. |

Chemical Properties

The chemical reactivity of 5-Chloro-4-fluoro-2-nitroaniline is governed by its functional groups. The nitro group can be reduced to an amine, the amino group can undergo diazotization and other reactions, and the aromatic ring is susceptible to nucleophilic aromatic substitution, although the electron-withdrawing groups make electrophilic substitution challenging. The compound is also noted to be sensitive to light and heat.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of 5-Chloro-4-fluoro-2-nitroaniline.

Infrared (IR) Spectroscopy

The IR spectrum of 5-Chloro-4-fluoro-2-nitroaniline will exhibit characteristic peaks for its functional groups. The N-H stretching of the primary amine will appear as two bands in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching of the nitro group will be observed around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The C-F and C-Cl stretching vibrations will be present in the fingerprint region. An IR spectrum is available from the NIST WebBook.[2]

Mass Spectrometry

The mass spectrum provides information about the molecular weight and fragmentation pattern. The molecular ion peak (M+) for 5-Chloro-4-fluoro-2-nitroaniline would be expected at m/z 190, with an isotopic pattern characteristic of a molecule containing one chlorine atom (M+2 peak approximately one-third the intensity of the M+ peak). Mass spectral data is available from the NIST Chemistry WebBook.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Synthesis of 5-Chloro-4-fluoro-2-nitroaniline

A plausible synthetic route to 5-Chloro-4-fluoro-2-nitroaniline can be adapted from established methods for the synthesis of related nitroanilines. A common strategy involves the nitration of a suitable aniline precursor.

Experimental Protocol: Synthesis via Nitration of 3-Chloro-4-fluoroaniline

This protocol is a representative method and may require optimization.

-

Protection of the Amino Group:

-

Dissolve 3-Chloro-4-fluoroaniline in a suitable solvent such as acetic anhydride.

-

The amino group is acylated to form the corresponding acetanilide. This protection is necessary to prevent oxidation of the amino group during nitration and to control the regioselectivity of the nitration.

-

-

Nitration:

-

The protected aniline is then carefully added to a nitrating mixture, typically a combination of nitric acid and sulfuric acid, at a controlled low temperature (e.g., 0-5 °C).

-

The nitro group is introduced onto the aromatic ring, directed by the acetylamino and halogen substituents.

-

-

Hydrolysis (Deprotection):

-

The resulting nitro-acetanilide is hydrolyzed using an acid or base (e.g., aqueous HCl or NaOH) to remove the acetyl protecting group and regenerate the free amino group.

-

The final product, 5-Chloro-4-fluoro-2-nitroaniline, is then isolated by filtration, washed, and purified, typically by recrystallization.

-

Caption: Synthetic workflow for 5-Chloro-4-fluoro-2-nitroaniline.

Applications in Drug Development and Other Industries

5-Chloro-4-fluoro-2-nitroaniline is a versatile building block in organic synthesis, with its applications spanning pharmaceuticals, agrochemicals, and the dye industry.[6][7]

Pharmaceutical Intermediate

The compound's structure is a key component in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the nitro group allows for its conversion to an amino group, which can then be further functionalized. The halogen substituents can also be modified or can play a role in the binding of the final drug molecule to its biological target. It is particularly noted for its use in developing therapies for bacterial infections and cancer.[6]

Agrochemical Synthesis

In the agrochemical industry, 5-Chloro-4-fluoro-2-nitroaniline is used in the preparation of herbicides and fungicides.[6] The specific combination of functional groups can contribute to the biological activity and selectivity of the resulting pesticides.

Dyes and Pigments

The chromophoric and auxochromic groups present in 5-Chloro-4-fluoro-2-nitroaniline make it a useful precursor in the synthesis of azo dyes and other colorants for textiles and various materials.[6]

Caption: Major application areas of 5-Chloro-4-fluoro-2-nitroaniline.

Safety and Handling

5-Chloro-4-fluoro-2-nitroaniline is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazard Statements: It is classified as toxic if swallowed, in contact with skin, and fatal if inhaled.

-

Precautionary Statements: Users should avoid breathing dust, wear protective gloves, clothing, eye, and face protection, and use only in a well-ventilated area.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.

Conclusion

5-Chloro-4-fluoro-2-nitroaniline is a chemical intermediate of significant industrial importance. Its well-defined physical and chemical properties, coupled with a versatile reactivity profile, make it an essential building block for the synthesis of a wide range of valuable compounds. Researchers and professionals in drug development and other chemical industries should have a thorough understanding of its characteristics and safe handling procedures to effectively utilize this compound in their synthetic endeavors.

References

-

NIST. (n.d.). 5-Chloro-4-fluoro-2-nitroaniline. NIST WebBook. Retrieved from [Link]

-

NIST. (n.d.). 5-Chloro-4-fluoro-2-nitroaniline. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-4-fluoro-2-nitroaniline. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

El-Sawy, E. R. (2024, March 19). 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. LinkedIn. Retrieved from [Link]

- Google Patents. (n.d.). US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds.

-

Chemsrc. (2025, August 27). 2-Chloro-4-fluoro-6-nitroaniline. Retrieved from [Link]

- Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.

-

Yorlab. (n.d.). 5-Chloro-4-Fluoro-2-Nitroaniline, 98%, 5G. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-fluoro-4-nitroaniline. Retrieved from [Link]

-

Mallak Specialties Pvt Ltd. (n.d.). 5-Chloro-2-nitroaniline. Retrieved from [Link]

- Google Patents. (n.d.). CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor.

-

Justia Patents. (n.d.). Process for the preparation of nitroanilines. Retrieved from [Link]

- Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis Pathways of 5-Chloro-2-nitroaniline for Efficient Chemical Production. Retrieved from [Link]

Sources

- 1. 5-Chloro-4-fluoro-2-nitroaniline | C6H4ClFN2O2 | CID 517835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Chloro-4-fluoro-2-nitroaniline [webbook.nist.gov]

- 3. 5-Chloro-4-fluoro-2-nitroaniline | 104222-34-6 | TCI AMERICA [tcichemicals.com]

- 4. A13879.14 [thermofisher.com]

- 5. 5-Chloro-4-fluoro-2-nitroaniline [webbook.nist.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Page loading... [guidechem.com]

A Technical Guide to 5-Chloro-4-fluoro-2-nitroaniline: A Key Intermediate in Specialty Chemical Synthesis

Executive Summary: 5-Chloro-4-fluoro-2-nitroaniline is a halogenated nitroaromatic compound of significant interest in the chemical industry. Its trifunctionalized structure, featuring chloro, fluoro, and nitro groups on an aniline scaffold, makes it a versatile and highly reactive building block. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, a plausible synthesis pathway based on established chemical principles, and its diverse applications. It is intended for researchers, process chemists, and drug development professionals who utilize advanced chemical intermediates.

Molecular Identity and Physicochemical Properties

IUPAC Nomenclature and Structure Elucidation

The formal IUPAC name for this compound is 5-chloro-4-fluoro-2-nitroaniline .[1] Its structure consists of a benzene ring substituted with an amino group at position 1, a nitro group at position 2, a fluorine atom at position 4, and a chlorine atom at position 5. The Chemical Abstracts Service (CAS) has assigned the registry number 104222-34-6 to this specific molecule.[1]

The arrangement of these functional groups dictates the molecule's reactivity. The electron-donating amino group strongly activates the ring, while the nitro group is a powerful electron-withdrawing and deactivating group. The halogen substituents also exhibit electron-withdrawing inductive effects. This electronic interplay is fundamental to its role in subsequent synthetic transformations.

Caption: Proposed Synthetic Workflow for 5-Chloro-4-fluoro-2-nitroaniline.

Representative Experimental Protocol

This protocol is based on standard procedures for the nitration of substituted anilines and should be performed with appropriate safety precautions in a chemical fume hood. [2]

-

Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cautiously add concentrated sulfuric acid. Cool the acid to 0-5 °C in an ice-salt bath.

-

Nitrating Mixture: Slowly add concentrated nitric acid to the cold sulfuric acid via the dropping funnel while maintaining the temperature below 10 °C to form the nitrating mixture.

-

Substrate Addition: Dissolve 3-chloro-4-fluoroaniline in a minimal amount of concentrated sulfuric acid in a separate beaker. Cool this solution and add it dropwise to the nitrating mixture, ensuring the reaction temperature does not exceed 10 °C.

-

Causality: Maintaining a low temperature is critical to prevent over-nitration and control the exothermic nature of the reaction, ensuring selectivity and safety.

-

-

Reaction: After the addition is complete, allow the mixture to stir at a low temperature for a specified period (e.g., 2-4 hours) to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Causality: Quenching on ice serves to stop the reaction and precipitate the organic product, which is insoluble in the aqueous acidic medium.

-

-

Purification: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to remove residual acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, high-purity 5-chloro-4-fluoro-2-nitroaniline.

Applications in Research and Development

5-Chloro-4-fluoro-2-nitroaniline is not typically an end-product but rather a valuable intermediate used as a starting point for constructing more complex molecules. [3]Its utility spans several high-value sectors of the chemical industry.

-

Pharmaceutical Development: The compound is a key building block for the synthesis of Active Pharmaceutical Ingredients (APIs). [4][5]Its functional groups allow for a variety of subsequent chemical modifications, such as reduction of the nitro group to an amine, nucleophilic substitution of the halogens, or diazotization of the primary amine, enabling the construction of diverse molecular scaffolds for potential cancer therapies and anti-infective agents. [4][6]* Agrochemicals: In a similar fashion to pharmaceuticals, this intermediate is used in the multi-step synthesis of modern herbicides and fungicides. [4]The inclusion of halogen atoms in the final agrochemical product often enhances its biological efficacy and metabolic stability.

-

Dyes and Pigments: The aromatic nitroamine structure is a classic chromophore. The compound can be used as a precursor in the synthesis of specialized dyes and pigments for textiles and other materials. [4]* Material Science: It serves as a monomer or an additive in the creation of specialty polymers and coatings, where the nitro and halogen functionalities can impart specific properties like thermal stability or altered refractive index. [4]

Safety, Handling, and Disposal

5-Chloro-4-fluoro-2-nitroaniline is a hazardous chemical and must be handled with stringent safety protocols.

-

Hazard Identification: According to GHS classifications, this compound is toxic if swallowed, toxic in contact with skin, and may be fatal if inhaled. It can cause skin and serious eye irritation.

-

Handling: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.

Conclusion

5-Chloro-4-fluoro-2-nitroaniline stands out as a strategically important chemical intermediate. Its well-defined molecular structure and predictable reactivity, governed by the interplay of its functional groups, make it a reliable building block for complex target molecules. For researchers and professionals in drug development, agrochemicals, and material science, a thorough understanding of its properties, synthesis logic, and handling requirements is crucial for leveraging its full potential in creating next-generation chemical products.

References

-

Semantic Scholar. (n.d.). PREPARATION OF 3-CHLORO-4-FLUOROANILINE. Retrieved from [Link]

- Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.

- Google Patents. (n.d.). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.

-

Quick Company. (2022, January 2). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-4-fluoro-2-nitroaniline. Retrieved from [Link]

-

Chem-Impex International. (n.d.). 5-Chloro-4-fluoro-2-nitroaniline Safety Data Sheet. Retrieved from [Link]

Sources

- 1. 5-Chloro-4-fluoro-2-nitroaniline | C6H4ClFN2O2 | CID 517835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-4-fluoro-5-nitro-benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 104222-34-6 | 5-chloro-4-fluoro-2-nitroaniline - Aromsyn Co.,Ltd. [aromsyn.com]

- 6. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

spectroscopic data for 5-Chloro-4-fluoro-2-nitroaniline (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-4-fluoro-2-nitroaniline

Abstract

The unequivocal structural confirmation of chemical entities is a cornerstone of modern drug discovery and materials science. 5-Chloro-4-fluoro-2-nitroaniline is a substituted aromatic amine whose unique electronic and structural features make it a valuable intermediate in organic synthesis. This guide provides a comprehensive analysis of the spectroscopic techniques required to fully characterize this molecule. We will delve into the practical and theoretical aspects of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. By integrating established experimental data with predictive analysis, this document serves as a robust framework for researchers, offering not just data, but the strategic rationale behind its acquisition and interpretation.

Molecular Structure and Properties

Before delving into the spectroscopic data, it is crucial to understand the molecule's architecture, as this dictates its spectral behavior.

-

IUPAC Name: 5-chloro-4-fluoro-2-nitroaniline[1]

-

Molecular Formula: C₆H₄ClFN₂O₂[1]

-

Structure:

(Image Source: PubChem CID 517835)

The benzene ring is substituted with five groups: an amino (-NH₂), a nitro (-NO₂), a chlorine atom (-Cl), a fluorine atom (-F), and two aromatic protons (-H). The relative positions of these groups, particularly the electron-withdrawing nitro and halogen groups ortho and para to the electron-donating amino group, create a complex electronic environment that is reflected in its spectroscopic fingerprint.

Spectroscopic Characterization Workflow

A multi-technique approach is essential for unambiguous structural elucidation. The logical workflow involves determining the molecular mass and formula, identifying functional groups, and finally, mapping the precise connectivity of the atoms.

Caption: Workflow for the comprehensive spectroscopic characterization of 5-Chloro-4-fluoro-2-nitroaniline.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which aids in confirming its structure. Electron Ionization (EI) is a common technique for this type of molecule.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The choice of GC-MS is predicated on the compound's volatility, allowing for separation from potential impurities prior to mass analysis.

-

Sample Preparation: Dissolve approximately 1 mg of 5-chloro-4-fluoro-2-nitroaniline in a suitable volatile solvent like ethyl acetate.

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms) is effective for separating halogenated aromatic compounds.

-

Injector: Set to 250 °C.

-

Oven Program: Start at 100 °C, ramp up to 280 °C at 15 °C/min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns that can be compared to library data.

-

Source Temperature: 230 °C.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-300.

-

Data Interpretation

The mass spectrum provides two key pieces of information: the molecular ion and the fragmentation pattern.

-

Molecular Ion (M⁺): The molecular weight is 190.56 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the mass spectrum will exhibit two molecular ion peaks at m/z 190 (for C₆H₄³⁵ClFN₂O₂) and m/z 192 (for C₆H₄³⁷ClFN₂O₂) in an approximate 3:1 intensity ratio.[3] This isotopic signature is a definitive indicator of a single chlorine atom.

-

Fragmentation Pattern: The high-energy EI process induces fragmentation, providing a structural fingerprint. Publicly available GC-MS data confirms key fragments.[1]

Table 1: Key Mass Spectrometry Fragments

| m/z | Proposed Fragment | Interpretation |

| 190 | [M]⁺ | Molecular ion containing ³⁵Cl. |

| 144 | [M - NO₂]⁺ | Loss of the nitro group, a common fragmentation pathway for nitroaromatics. |

| 117 | [M - NO₂ - HCN]⁺ | Subsequent loss of hydrogen cyanide from the aniline ring structure. |

| 126 | [M - NO₂ - H₂O]⁺ | Potential rearrangement and loss of water. |

The observed fragmentation, especially the initial loss of the nitro group (-46 Da), is highly characteristic and supports the assigned structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. The vibrations of specific bonds correspond to absorptions at characteristic frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR is the method of choice for solid samples as it requires minimal preparation and provides high-quality data.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Sample Preparation: Place a small amount of the solid 5-chloro-4-fluoro-2-nitroaniline powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded and subtracted from the sample spectrum.

Data Interpretation

The IR spectrum is interpreted by assigning the observed absorption bands to the vibrational modes of the molecule's functional groups. Data from the NIST/EPA Gas-Phase Infrared Database and PubChem provide experimental spectra for this compound.[1][2]

Table 2: Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| 3400 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | The presence of two distinct peaks in this region is characteristic of a primary amine, confirming the -NH₂ group. |

| 1620 - 1590 | N-H Scissoring (Bending) | Primary Amine (-NH₂) | Confirms the presence of the amine group. |

| 1570 - 1500 | N-O Asymmetric Stretch | Nitro Group (-NO₂) | A very strong absorption band, indicative of the nitro functionality. Aromatic nitro groups absorb strongly in this region.[4] |

| 1370 - 1300 | N-O Symmetric Stretch | Nitro Group (-NO₂) | Another strong, characteristic absorption for the nitro group. |

| 1500 - 1400 | C=C Aromatic Stretch | Benzene Ring | Multiple sharp bands are expected, indicating the aromatic nature of the core structure. |

| 1250 - 1020 | C-F Stretch | Aryl-Fluorine | A strong absorption band confirming the presence of the C-F bond. |

| 800 - 600 | C-Cl Stretch | Aryl-Chlorine | A moderate to strong band indicating the C-Cl bond. |

The combination of these bands—especially the distinct double peak for the amine N-H stretches and the two very strong nitro N-O stretches—provides a definitive fingerprint for the key functional groups of 5-chloro-4-fluoro-2-nitroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework and the connectivity of atoms. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Note: As of this writing, publicly accessible, peer-reviewed experimental NMR data for 5-chloro-4-fluoro-2-nitroaniline is limited. The following sections are based on established principles of NMR spectroscopy and predictive analysis based on the known effects of the substituents.

Experimental Protocol: Multinuclear NMR

-

Sample Preparation: Accurately weigh 10-15 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic; its ability to form hydrogen bonds will help in observing the amine protons, which might otherwise exchange too rapidly.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR Acquisition: Acquire a standard proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a highly sensitive nucleus, so acquisition is typically rapid.[5][6]

Predicted ¹H NMR Spectrum (in DMSO-d₆)

The aromatic region will show two distinct signals for the two protons on the ring.

-

H-3: This proton is ortho to the -NH₂ group and meta to the -Cl group. It is expected to appear as a doublet due to coupling with the adjacent fluorine atom (⁴JHF). Its chemical shift will be upfield due to the electron-donating effect of the amine. Predicted δ ≈ 6.8-7.0 ppm.

-

H-6: This proton is ortho to the -NO₂ group and meta to the -F group. It is expected to appear as a doublet due to coupling with the fluorine atom (³JHF). The strong deshielding effect of the nitro group will shift this proton significantly downfield. Predicted δ ≈ 8.0-8.2 ppm.

-

-NH₂: The two amine protons will likely appear as a broad singlet due to hydrogen bonding with the solvent and the ortho nitro group. Predicted δ ≈ 7.5-7.8 ppm.

Predicted ¹³C NMR Spectrum (Proton-Decoupled)

The molecule has six unique carbon atoms, so six distinct signals are expected in the proton-decoupled spectrum. The chemical shifts are influenced by the attached substituents and will show splitting due to coupling with fluorine (JCF).

Table 3: Predicted ¹³C NMR Chemical Shifts and Couplings

| Carbon | Predicted δ (ppm) | Expected C-F Coupling | Rationale |

| C1 (-NH₂) | ~145-150 | Small (⁴JCF) | Attached to the electron-donating amine group, but ortho to the withdrawing nitro group. |

| C2 (-NO₂) | ~130-135 | Small (³JCF) | Attached to the strongly electron-withdrawing nitro group. |

| C3 | ~115-120 | Doublet (³JCF) | Shielded by the ortho-amino group. |

| C4 (-F) | ~150-155 | Large Doublet (¹JCF) | Directly bonded to fluorine, resulting in a downfield shift and a very large one-bond coupling constant. |

| C5 (-Cl) | ~120-125 | Doublet (²JCF) | Attached to chlorine, ortho to fluorine. |

| C6 | ~125-130 | Doublet (²JCF) | Deshielded by the ortho-nitro group. |

Predicted ¹⁹F NMR Spectrum (Proton-Decoupled)

¹⁹F NMR is an exceptionally sensitive technique with a wide chemical shift range, making it ideal for confirming the presence and environment of fluorine.[6]

-

A single fluorine environment exists in the molecule.

-

In a proton-decoupled spectrum, this would appear as a singlet .

-

In a proton-coupled spectrum, the signal would be split into a doublet of doublets due to coupling to H-3 (⁴JFH) and H-6 (³JFH).

-

The chemical shift for an aryl fluoride is typically in the range of -100 to -140 ppm relative to CFCl₃.[7]

Conclusion

The structural elucidation of 5-Chloro-4-fluoro-2-nitroaniline is reliably achieved through a synergistic application of mass spectrometry, infrared spectroscopy, and multinuclear NMR. MS confirms the molecular weight and the presence of a single chlorine atom. IR spectroscopy provides a rapid and definitive fingerprint of the primary amine and nitro functional groups. Finally, a combination of ¹H, ¹³C, and ¹⁹F NMR, even when predicted, offers an unambiguous map of the atomic connectivity. This guide provides the necessary protocols and interpretive framework for researchers to confidently characterize this and structurally related compounds, ensuring scientific integrity in their developmental pipelines.

References

-

PubChem. (n.d.). 5-Chloro-4-fluoro-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 5-Chloro-4-fluoro-2-nitroaniline. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Electronic Supplementary Information for ChemSusChem. Retrieved from [Link]

-

NIST. (n.d.). 5-Chloro-4-fluoro-2-nitroaniline Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Prasad, M. V. S., & Chandran, C. (2010). Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. Indian Journal of Pure & Applied Physics, 48, 565-572. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529) for 4-Nitroaniline. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Fluorine NMR. NMR Facility. Retrieved from [Link]

-

Ando, R. A., et al. (2008). Spectroscopic investigation of conjugated polymers derived from nitroanilines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(2), 319-326. Retrieved from [Link]

-

Rizzo, A., et al. (2020). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Molecules, 25(23), 5628. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Chloro-4-fluoro-2-nitroaniline. John Wiley & Sons, Inc. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 5-Chloro-4-fluoro-2-nitroaniline, 97%. Retrieved from [Link]

-

ResearchGate. (2020). Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds to Halogenated Anilines. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-fluoro-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2015). FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. Retrieved from [Link]

-

Taizhou Volsen Chemical Co., Ltd. (n.d.). Nmr Spectrum Of 3 Fluoro 5 Nitroaniline 2369 12 2. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Chloro-4-iodo-2-nitroaniline, N-acetyl. John Wiley & Sons, Inc. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved from [Link]

Sources

- 1. 5-Chloro-4-fluoro-2-nitroaniline | C6H4ClFN2O2 | CID 517835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Chloro-4-fluoro-2-nitroaniline [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. Spectroscopic investigation of conjugated polymers derived from nitroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. colorado.edu [colorado.edu]

A Comprehensive Technical Guide to the Safe Handling of 5-Chloro-4-fluoro-2-nitroaniline

This guide provides an in-depth overview of the critical safety data and handling protocols for 5-Chloro-4-fluoro-2-nitroaniline (CAS No: 104222-34-6), a halogenated nitroaniline derivative increasingly utilized in pharmaceutical and chemical synthesis.[1] The information herein is curated for researchers, scientists, and drug development professionals to foster a culture of safety and ensure the integrity of their work.

Understanding the Inherent Risks: Hazard Identification and Analysis

5-Chloro-4-fluoro-2-nitroaniline is a potent chemical that presents significant health risks upon exposure. A thorough understanding of its hazard profile is the cornerstone of safe laboratory practice. The compound is classified as highly toxic through oral, dermal, and inhalation routes of exposure.[2][3]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. The aggregated GHS information for 5-Chloro-4-fluoro-2-nitroaniline is as follows:[2]

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Danger | Skull and Crossbones |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | Danger | Skull and Crossbones |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | Danger | Skull and Crossbones |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | Exclamation Mark |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | Warning | Exclamation Mark |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure | Warning | Health Hazard |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects | - | - |

Expert Insight: The "Danger" signal word and the skull and crossbones pictogram underscore the acute toxicity of this compound. The potential for target organ damage with repeated exposure necessitates stringent containment measures and health monitoring for personnel working with this chemical over extended periods.

Proactive Safety: Engineering Controls and Personal Protective Equipment

Given the high toxicity of 5-Chloro-4-fluoro-2-nitroaniline, a multi-layered approach to exposure control is mandatory. This begins with robust engineering controls, supplemented by appropriate Personal Protective Equipment (PPE).

Engineering Controls

-

Chemical Fume Hood: All handling of 5-Chloro-4-fluoro-2-nitroaniline, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are promptly diluted and removed.[5]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following are the minimum requirements for handling 5-Chloro-4-fluoro-2-nitroaniline:

-

Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[4] A face shield should be worn in situations where there is a risk of splashing.

-

Skin Protection:

-

Gloves: Wear appropriate protective gloves to prevent skin exposure.[4] Given the nature of the compound, it is advisable to consult glove manufacturer's compatibility charts to select the most resistant material. Double gloving is a recommended practice.

-

Protective Clothing: A lab coat is mandatory. For larger quantities or procedures with a higher risk of exposure, a chemically resistant apron or suit should be considered.[4]

-

-

Respiratory Protection: If there is a risk of dust generation that cannot be controlled by engineering means, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is necessary.[4][6]

Standard Operating Procedures for Safe Handling and Storage

Adherence to well-defined Standard Operating Procedures (SOPs) is critical for minimizing the risks associated with 5-Chloro-4-fluoro-2-nitroaniline.

Handling

-

Avoid Dust Formation: This compound is a solid, and care should be taken to avoid the generation of dust during handling.[5][7]

-

Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory.[3]

-

Grounding: Take precautionary measures against static discharges, as dust can form an explosive mixture with air.[3][8]

Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[3][5]

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides.[8]

-

Security: Store in a locked cabinet or a restricted access area.[3]

Emergency Response: First-Aid and Spill Management

Prompt and appropriate action is crucial in the event of an exposure or spill.

First-Aid Measures

-

Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing.[3] Seek immediate medical attention.[3][4] If breathing has stopped, provide artificial respiration.[4]

-

Skin Contact: In case of skin contact, immediately take off all contaminated clothing and wash the affected area with plenty of soap and water.[3][4] Seek immediate medical attention.[3][4]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes.[9] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3][4]

-

Ingestion: If swallowed, rinse mouth.[3] Do NOT induce vomiting.[4] Seek immediate medical attention.[4]

Spill Management

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further spread of the spill.

-

Clean-up: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[4][7] For larger spills, follow your institution's emergency procedures.

-

PPE: All personnel involved in the clean-up must wear the appropriate PPE as described in Section 2.2.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 5-Chloro-4-fluoro-2-nitroaniline is provided below:

| Property | Value |

| Molecular Formula | C₆H₄ClFN₂O₂ |

| Molecular Weight | 190.56 g/mol [2] |

| Appearance | Light yellow to brown powder or crystals[10] |

| Melting Point | 140.0 to 144.0 °C[10] |

| Solubility | Likely mobile in the environment due to its water solubility.[3] |

Stability and Reactivity

-

Stability: Stable under recommended storage conditions.[4]

-

Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides.[8]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[8]

Toxicological Information

The primary toxicological concern with 5-Chloro-4-fluoro-2-nitroaniline is its acute toxicity via all routes of exposure.[2][3] Chronic exposure may lead to damage to organs.[3] There is limited data available on the carcinogenic, mutagenic, or reproductive effects of this specific compound. However, related nitroaniline compounds have been shown to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to cyanosis (a bluish discoloration of the skin).[4]

Disposal Considerations

All waste containing 5-Chloro-4-fluoro-2-nitroaniline must be treated as hazardous waste. Dispose of the contents and container in accordance with local, regional, and national regulations.[3] Do not allow the chemical to enter drains or waterways, as it is toxic to aquatic life with long-lasting effects.[3][8]

Visual Workflow: Emergency Response for Exposure

Caption: Emergency response workflow for exposure to 5-Chloro-4-fluoro-2-nitroaniline.

References

-

PubChem. (n.d.). 5-Chloro-4-fluoro-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Capot Chemical. (2019). 5-Chloro-4-fluoro-2-nitroaniline Safety Data Sheet. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97%. Retrieved from [Link]

Sources

- 1. 5-Chloro-4-fluoro-2-nitroaniline, 97% | Fisher Scientific [fishersci.ca]

- 2. 5-Chloro-4-fluoro-2-nitroaniline | C6H4ClFN2O2 | CID 517835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WERCS Studio - Application Error [assets.thermofisher.cn]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. capotchem.com [capotchem.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. 5-Chloro-4-fluoro-2-nitroaniline | 104222-34-6 | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide to the Solubility of 5-Chloro-4-fluoro-2-nitroaniline in Organic Solvents

Abstract

5-Chloro-4-fluoro-2-nitroaniline is a pivotal intermediate in the synthesis of high-value specialty chemicals, including pharmaceuticals and advanced materials. Its journey from a starting material to a final product is intrinsically linked to its interaction with various solvents. A profound understanding of its solubility is not merely an academic exercise but a cornerstone for process optimization, yield maximization, and ensuring product purity. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of 5-Chloro-4-fluoro-2-nitroaniline in a range of organic solvents. While extensive quantitative data is not publicly cataloged, this guide empowers the reader with the foundational principles and robust experimental protocols necessary to generate reliable solubility data in-house.

Introduction: The Critical Role of Solubility in Synthesis and Development

In the realm of chemical synthesis and pharmaceutical development, solubility is a critical physical property that governs the efficiency of nearly every step. For a key intermediate like 5-Chloro-4-fluoro-2-nitroaniline, understanding its solubility profile is paramount for:

-

Reaction Kinetics: Ensuring that reactants are in the same phase is fundamental for optimal reaction rates. Poor solubility can lead to sluggish or incomplete reactions.

-

Purification Processes: Crystallization, a primary method for purifying solid compounds, is entirely dependent on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.

-

Formulation Development: In pharmaceutical applications, the solubility of an active pharmaceutical ingredient (API) or its precursors directly impacts its bioavailability and the choice of delivery systems.

-

Process Safety and Handling: Knowledge of solubility aids in the safe handling and transfer of chemical substances, preventing blockages in process equipment and ensuring predictable process performance.

This guide delves into the theoretical underpinnings of solubility for this specific molecule, provides a detailed methodology for its experimental determination, and discusses expected trends in various organic solvent classes.

Theoretical Framework: Predicting the Solubility of 5-Chloro-4-fluoro-2-nitroaniline

The principle of "like dissolves like" is the guiding tenet for predicting solubility. This means that substances with similar intermolecular forces are more likely to be miscible. The molecular structure of 5-Chloro-4-fluoro-2-nitroaniline offers several clues to its solubility behavior.

2.1. Molecular Structure and Intermolecular Forces

5-Chloro-4-fluoro-2-nitroaniline (C₆H₄ClFN₂O₂) is a substituted aromatic amine with a molecular weight of approximately 190.56 g/mol .[1] Its key functional groups and their contributions to intermolecular interactions are:

-

Amino Group (-NH₂): This group is a potent hydrogen bond donor and acceptor. It can form strong hydrogen bonds with protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., acetone, ethyl acetate).

-

Nitro Group (-NO₂): The nitro group is strongly electron-withdrawing and highly polar. It contributes significantly to the molecule's dipole moment and can act as a hydrogen bond acceptor.

-

Halogen Substituents (-Cl, -F): The chloro and fluoro groups are electronegative, creating polar C-Cl and C-F bonds that contribute to dipole-dipole interactions.

-

Aromatic Ring: The benzene ring itself is largely non-polar and can engage in π-π stacking and van der Waals (dispersive) forces.

Given this combination of a polar, hydrogen-bonding head (amino and nitro groups) and a halogenated aromatic body, we can anticipate that 5-Chloro-4-fluoro-2-nitroaniline will exhibit its highest solubility in polar organic solvents. Its solubility in non-polar solvents, such as alkanes, is expected to be limited.

2.2. Predictive Models for Solubility

While experimental determination is the gold standard, theoretical models can provide valuable initial estimates and guide solvent selection.

-

Hansen Solubility Parameters (HSP): This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[1][2] A solvent with HSP values close to those of the solute is likely to be a good solvent. To use this method, the HSP of 5-Chloro-4-fluoro-2-nitroaniline would first need to be determined or estimated. The principle is that the "distance" between the solute and solvent in the three-dimensional Hansen space should be minimal for good solubility.[2]

-

UNIFAC Group Contribution Model: The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method used to predict activity coefficients in non-ideal mixtures.[3][4][5] It allows for the prediction of solubility by calculating the activity coefficients based on the functional groups present in the solute and solvent molecules.[3][4] This powerful predictive tool can be used when experimental data is scarce.[3]

Expected Solubility Trends in Common Organic Solvents

Based on the theoretical principles, the following trends in the solubility of 5-Chloro-4-fluoro-2-nitroaniline can be anticipated:

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the amino and nitro groups of the solute.[6][7] |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents possess significant dipole moments and can accept hydrogen bonds, facilitating the dissolution of the polar solute. Aromatic nitro compounds are generally soluble in these types of organic solvents.[8] |

| Halogenated | Dichloromethane, Chloroform | Moderate | These solvents are polar and can engage in dipole-dipole interactions. The presence of chlorine in both solute and solvent may enhance compatibility. |

| Aromatic | Toluene, Benzene | Low to Moderate | While the aromatic ring of the solute can interact favorably with these solvents via van der Waals forces, the highly polar functional groups will limit overall solubility. |

| Non-Polar | Hexane, Cyclohexane | Very Low | The large mismatch in polarity and the inability of these solvents to form hydrogen bonds or strong dipole-dipole interactions will result in poor solubility. |

Experimental Determination of Solubility: A Validated Protocol

Since published quantitative data is sparse, an experimental approach is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid in a liquid.[9]

4.1. Principle

A saturated solution is prepared by agitating an excess amount of the solid solute in the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined, which represents the solubility at that temperature.

4.2. Required Materials and Equipment

-

5-Chloro-4-fluoro-2-nitroaniline (solute)

-

Selected organic solvents (high purity)

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker bath or incubator

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC)

4.3. Step-by-Step Experimental Workflow

-

Preparation: Add an excess amount of 5-Chloro-4-fluoro-2-nitroaniline to a series of vials, each containing a known volume of a different organic solvent. "Excess" means that undissolved solid should be clearly visible.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed vial to remove any suspended solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

Quantification: Determine the concentration of the dissolved solute in the filtered sample. Two common methods are:

-

Gravimetric Method: Accurately weigh the vial containing the filtered saturated solution. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the solute's decomposition point) until a constant weight of the dried solute is achieved. The mass of the dissolved solute and the mass of the solvent can then be calculated.[10][11][12]

-

Spectroscopic/Chromatographic Method: Dilute an accurately measured aliquot of the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using UV-Vis spectroscopy or HPLC.

-

4.4. Data Calculation (Gravimetric Method Example)

-

Weight of empty vial = W₁

-

Weight of vial + filtered saturated solution = W₂

-

Weight of vial + dried solute = W₃

-

Mass of dissolved solute = W₃ - W₁

-

Mass of solvent = W₂ - W₃

-

Solubility ( g/100 g solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100

4.5. Self-Validation and Trustworthiness

To ensure the reliability of the obtained data:

-

Confirm Equilibrium: Take samples at different time points (e.g., 24, 48, and 72 hours). If the calculated solubility remains constant, it indicates that equilibrium has been reached.[10]

-

Purity of Materials: Use high-purity solute and solvents, as impurities can significantly affect solubility.

-

Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment, as solubility is highly temperature-dependent.[6][13]

-

Replicate Experiments: Perform each solubility measurement in triplicate to assess the precision of the results.

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility of 5-Chloro-4-fluoro-2-nitroaniline in organic solvents. By integrating theoretical principles with a detailed, validated experimental protocol, researchers and development scientists are well-equipped to generate the critical data needed for process optimization, purification, and formulation. The anticipated high solubility in polar solvents provides a strategic starting point for solvent screening, enabling more efficient and targeted process development.

References

-

Hansen, C. M. (1967). Hansen Solubility Parameters: A User's Handbook. CRC Press. [Link]

-

Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. [Link]

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). [Link]

-

Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60. [Link]

-

Solubility of Things. (n.d.). Gravimetric Analysis. [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]

-

Abbott, S. (n.d.). Hansen Solubility Parameters. [Link]

-

West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. [Link]

-

Abbott, S. (n.d.). Practical Solubility Science. [Link]

-

National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution/]([Link] dissolution/)

-

Solubility of Things. (n.d.). Nitrobenzene. [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Yalkowsky, S. H., & Dannenfelser, R. M. (1992). Aquasol database of aqueous solubility. CRC press. [Link]

-

Missouri S&T. (n.d.). Aromatic Nitro Compounds. [Link]

-

Purdue University. (n.d.). Solubility. [Link]

-

LibreTexts. (2022, April 7). 3.3E: Experimentally Testing Solvents. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

- Google Patents. (n.d.). Method for determining solubility of a chemical compound.

-

Defense Technical Information Center. (n.d.). A THERMODYNAMIC ANALYSIS OF SOLUBILITY IN LIQUID METAL SYSTEMS. [Link]

-

Chemistry Stack Exchange. (2019, February 16). Solubility of solids in liquids. [Link]

-

Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

University of Technology. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Wikipedia. (n.d.). Solubility. [Link]

-

SlideShare. (2020, March 29). NITRO COMPOUNDS. [Link]

-

ResearchGate. (2016, February 3). Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model. [Link]

-

University of Toronto Scarborough. (n.d.). Solubility. [Link]

-

LibreTexts. (2021, July 31). 24.6: Nitro Compounds. [Link]

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. [Link]

-

ResearchGate. (2025, August 7). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. [Link]

-

PubMed. (n.d.). Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model. [Link]

-

ResearchGate. (n.d.). Solubilities of nitroanilines in different solvents at 303 K. [Link]

-

National Institutes of Health. (n.d.). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. [Link]

-

ACS Publications. (n.d.). Method for determining solubility of slightly soluble organic compounds. [Link]

-

ResearchGate. (2025, August 8). Solubility and solution thermodynamics of 2-methyl-4-nitroaniline in eleven organic solvents at elevated temperatures. [Link]

-

SpringerLink. (2016, February 3). Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model. [Link]

-

SCM. (n.d.). Using the UNIFAC program. [Link]

-

Halogenated Solvents. (n.d.). [Link]

-

ResearchGate. (n.d.). An overview on Common Organic Solvents and their Toxicity. [Link]

Sources

- 1. Solubility parameters (HSP) [adscientis.com]

- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 3. Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model | Semantic Scholar [semanticscholar.org]

- 6. Solubility - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. lkouniv.ac.in [lkouniv.ac.in]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. pharmacyjournal.info [pharmacyjournal.info]

- 12. pharmajournal.net [pharmajournal.net]

- 13. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Strategic Utility of 5-Chloro-4-fluoro-2-nitroaniline in Modern Medicinal Chemistry

Abstract

In the landscape of contemporary drug discovery, the strategic selection of starting materials is paramount to the successful synthesis of novel therapeutic agents. 5-Chloro-4-fluoro-2-nitroaniline, a halogenated nitroaromatic compound, has emerged as a highly versatile and reactive building block in medicinal chemistry. Its unique substitution pattern—featuring chloro, fluoro, and nitro groups—provides a scaffold ripe for diverse chemical transformations, enabling the synthesis of complex heterocyclic systems with significant pharmacological potential. This technical guide delves into the core applications of 5-Chloro-4-fluoro-2-nitroaniline, with a particular focus on its role in the development of potent enzyme inhibitors. We will explore the causality behind its synthetic utility, provide detailed experimental protocols for its derivatization, and present data on the biological activities of the resulting compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their own research endeavors.

Introduction: The Chemical Potential of a Multifunctional Scaffold

5-Chloro-4-fluoro-2-nitroaniline is a yellow to brown crystalline solid with the molecular formula C₆H₄ClFN₂O₂.[1] Its utility in medicinal chemistry stems from the specific arrangement of its functional groups, which impart a unique reactivity profile. The presence of both a chloro and a fluoro group, coupled with a nitro group, makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic organic chemistry.[2] The nitro group, a strong electron-withdrawing group, activates the ring for such substitutions, while the halogens can act as leaving groups. Furthermore, the nitro and amino moieties provide orthogonal handles for a variety of chemical transformations, including reduction, diazotization, and cyclization reactions. This multifunctionality allows for the construction of a diverse array of molecular architectures from a single, readily available starting material.[2][3]

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[4] Similarly, the chloro group can modulate the electronic properties and lipophilicity of a molecule. The nitro group, while often reduced to an amine in the final steps of a synthesis, can itself contribute to the biological activity of a compound.[5] Thus, 5-Chloro-4-fluoro-2-nitroaniline represents a pre-validated scaffold, containing key elements often sought after in the design of new drug molecules.

Core Application: Synthesis of Benzimidazole-Based Urease Inhibitors

A prime example of the synthetic utility of 5-Chloro-4-fluoro-2-nitroaniline is in the preparation of substituted benzimidazoles with potent urease inhibitory activity. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary causative agent of gastritis and peptic ulcers. Inhibition of urease is therefore a validated therapeutic strategy for the treatment of these conditions.[6]

A recent study by Hussain et al. (2022) demonstrated a straightforward and efficient synthesis of a series of novel benzimidazole derivatives starting from 5-Chloro-4-fluoro-2-nitroaniline.[6] The synthetic strategy hinges on the sequential modification of the functional groups on the aniline ring, culminating in the formation of the benzimidazole core.

Synthetic Workflow and Mechanistic Rationale

The overall synthetic workflow can be broken down into three key steps:

-

Nucleophilic Aromatic Substitution (SNAr): The synthesis commences with the reaction of 5-Chloro-4-fluoro-2-nitroaniline with an amine nucleophile, in this case, N-ethylpiperazine. In this reaction, the chlorine atom is displaced by the piperazine moiety. The choice of dimethyl sulfoxide (DMSO) as the solvent and reflux conditions facilitates this SNAr reaction. The fluorine atom, being more electronegative, might be expected to be the better leaving group; however, the position of the chlorine atom para to the strongly electron-withdrawing nitro group makes it more susceptible to nucleophilic attack.[6]

-

Reduction of the Nitro Group: The resulting nitroaniline derivative is then subjected to reduction to convert the nitro group into an amine. This is a critical step, as it generates the ortho-phenylenediamine functionality required for the subsequent cyclization to form the benzimidazole ring. A variety of reducing agents can be employed for this transformation; a common and effective method is the use of a metal catalyst such as palladium on carbon (Pd/C) with a hydrogen source like hydrazine hydrate or hydrogen gas.[4]

-

Cyclization to form the Benzimidazole Core: The final step involves the condensation of the in situ-generated ortho-phenylenediamine with a substituted benzaldehyde. This reaction, often carried out in a protic solvent like ethanol and sometimes with a catalytic amount of acid, leads to the formation of the benzimidazole ring system. The diversity of commercially available benzaldehydes allows for the generation of a library of compounds with different substituents at the 2-position of the benzimidazole core.[6]

Visualizing the Synthetic Pathway

The following diagram, generated using Graphviz, illustrates the synthetic workflow from 5-Chloro-4-fluoro-2-nitroaniline to the final benzimidazole derivatives.

Caption: Synthetic workflow for the preparation of benzimidazole derivatives.

Experimental Protocols

The following protocols are adapted from the work of Hussain et al. (2022) and represent a validated methodology for the synthesis of the described compounds.[6]

Protocol 1: Synthesis of 5-(4-ethylpiperazin-1-yl)-4-fluoro-2-nitroaniline

-

To a solution of 5-Chloro-4-fluoro-2-nitroaniline (1.0 mmol) in dimethyl sulfoxide (15 mL), add N-ethylpiperazine (2.5 mmol).

-

Heat the reaction mixture at reflux for 2 hours.

-

After cooling to room temperature, pour the reaction mixture into cold water.

-

Collect the resulting solid precipitate by filtration.

-

Wash the solid with water and dry under vacuum to yield the desired product.

Protocol 2: General Procedure for the Synthesis of 2-Aryl-6-(4-ethylpiperazin-1-yl)-5-fluoro-1H-benzo[d]imidazoles

-

Reduce the nitro group of 5-(4-ethylpiperazin-1-yl)-4-fluoro-2-nitroaniline to the corresponding diamine. A typical procedure involves dissolving the nitro compound in a suitable solvent (e.g., ethanol) and adding a reducing agent such as stannous chloride (SnCl₂) or using catalytic hydrogenation (e.g., H₂ gas with Pd/C catalyst).

-

To the resulting ortho-phenylenediamine (1.0 mmol) in ethanol (20 mL), add the desired substituted benzaldehyde (1.0 mmol).

-

Heat the reaction mixture at reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure benzimidazole derivative.

Biological Activity Data

The synthesized benzimidazole derivatives were evaluated for their in vitro urease inhibitory activity. The results, summarized in the table below, demonstrate that several of the synthesized compounds exhibit potent inhibition of the enzyme, with IC₅₀ values in the low micromolar range. Thiourea was used as a standard inhibitor for comparison.[6]

| Compound ID | Ar-group (substituent at 2-position) | Urease Inhibition IC₅₀ (µM)[6] |

| 8a | 4-hydroxyphenyl | 2.12 ± 0.01 |

| 8b | 4-methoxyphenyl | 1.98 ± 0.03 |

| 8c | 4-fluorophenyl | 1.87 ± 0.02 |

| 8d | 4-chlorophenyl | 1.76 ± 0.01 |

| 8e | 4-bromophenyl | 1.69 ± 0.05 |

| 8f | 4-nitrophenyl | 1.54 ± 0.02 |

| Thiourea | (Standard) | 21.25 ± 0.15 |

The data clearly indicate that the synthesized benzimidazoles are significantly more potent than the standard inhibitor, thiourea. The structure-activity relationship (SAR) suggests that electron-withdrawing groups on the 2-phenyl ring enhance the inhibitory activity, with the 4-nitrophenyl derivative (8f ) being the most potent compound in the series.

Potential Future Applications

While the synthesis of urease inhibitors provides a concrete example of the utility of 5-Chloro-4-fluoro-2-nitroaniline, its potential applications extend to other areas of medicinal chemistry.

Kinase Inhibitors

There is a strong rationale for the use of 5-Chloro-4-fluoro-2-nitroaniline in the synthesis of kinase inhibitors. Many approved kinase inhibitors, such as lapatinib and gefitinib, feature a substituted aniline moiety. The structurally similar compound, 3-chloro-4-fluoroaniline, is a known key intermediate in the synthesis of these drugs.[7] The presence of the nitro group in 5-Chloro-4-fluoro-2-nitroaniline provides a synthetic handle for the introduction of further diversity and the construction of more complex heterocyclic systems that are common in kinase inhibitor scaffolds.

Antimicrobial Agents

The benzimidazole core is a well-known pharmacophore in antimicrobial drug discovery.[8] The presence of halogen atoms on the benzimidazole ring has been shown to enhance antimicrobial activity. Therefore, the derivatives synthesized from 5-Chloro-4-fluoro-2-nitroaniline, which contain both a chloro and a fluoro substituent, are promising candidates for evaluation as antibacterial and antifungal agents.

Conclusion

5-Chloro-4-fluoro-2-nitroaniline is a valuable and versatile building block for medicinal chemists. Its unique combination of functional groups allows for a wide range of chemical transformations, enabling the efficient synthesis of complex heterocyclic compounds with significant therapeutic potential. The successful synthesis of potent benzimidazole-based urease inhibitors serves as a compelling case study, highlighting the strategic advantages of this starting material. The detailed protocols and biological data presented in this guide provide a solid foundation for researchers to explore the full potential of 5-Chloro-4-fluoro-2-nitroaniline in the discovery and development of new medicines. Future investigations into its use for the synthesis of kinase inhibitors and other antimicrobial agents are warranted and hold considerable promise.

References

- Begunov, O., et al. (2023). Antibacterial Activity of the Halogen- and Nitro Derivatives of Benzimidazole Against Bacillus Subtilis. Antibiotiki i Khimioterapiya, 68(5-6), 14-20.

- Hussain, Z., et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. Scientific Reports, 12(1), 834.

-

PubChem. (n.d.). 5-Chloro-4-fluoro-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US5200422A - Benzimidazole derivatives, their preparation and use.

- RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 34085-34113.

- Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.

-

ResearchGate. (2018). Synthesis and Characterization of Some New Benzimidazole Derivatives. Retrieved from [Link]

- RSC Publishing. (2023). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry, 14(11), 2005-2035.

Sources

- 1. US5200422A - Benzimidazole derivatives, their preparation and use - Google Patents [patents.google.com]

- 2. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 5. Antibacterial Activity of the Halogen- and Nitro Derivatives of Benzimidazole Against Bacillus Subtilis | Begunov | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]

- 6. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Strategic Utility of 5-Chloro-4-fluoro-2-nitroaniline in Modern Organic Synthesis

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Unseen Workhorse of Complex Molecule Synthesis

In the intricate world of organic synthesis, particularly within the demanding landscape of pharmaceutical and agrochemical development, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Among the vast arsenal of available building blocks, 5-Chloro-4-fluoro-2-nitroaniline has emerged as a versatile and highly valuable scaffold. Its unique substitution pattern—a trifecta of electron-withdrawing and directing groups on an aniline core—provides a powerful handle for constructing complex molecular architectures. This guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the chemical properties, key reactions, and strategic applications of this pivotal intermediate.

Core Attributes of a Privileged Building Block